molecular formula C7H7ClN2O4 B11889154 Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate CAS No. 1346697-65-1

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Cat. No.: B11889154
CAS No.: 1346697-65-1
M. Wt: 218.59 g/mol
InChI Key: KUPOIWJATRVILX-UHFFFAOYSA-N
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Description

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a chemical compound with the molecular formula C7H7ClN2O4. It is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8ClN2O3
  • Molecular Weight : 232.62 g/mol

The structure of the compound includes a pyridazinone ring that is known for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit notable antimicrobial properties. For example, studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of approximately 23.30 µM against human glioblastoma cells, suggesting significant cytotoxicity.

Cell Line IC50 (µM)
Human Glioblastoma23.30
Human Melanoma<30

This activity may be attributed to the compound's ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In vivo studies indicate that it can reduce inflammation markers in animal models subjected to inflammatory stimuli. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies and Research Findings

  • Anticancer Mechanism : A study published in MDPI highlighted the structure–activity relationship (SAR) of pyridazinone derivatives. It was found that substituents on the aromatic rings significantly influenced their anticancer efficacy. The presence of electron-withdrawing groups like chlorine enhanced potency against cancer cell lines .
  • Antimicrobial Efficacy : A comprehensive review indicated that methyl derivatives of pyridazinones possess broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .
  • Inflammation Model Studies : Research on animal models demonstrated that treatment with this compound led to a significant decrease in paw edema and inflammatory cell infiltration compared to controls .

Properties

CAS No.

1346697-65-1

Molecular Formula

C7H7ClN2O4

Molecular Weight

218.59 g/mol

IUPAC Name

methyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate

InChI

InChI=1S/C7H7ClN2O4/c1-13-5(11)3-14-4-2-9-10-7(12)6(4)8/h2H,3H2,1H3,(H,10,12)

InChI Key

KUPOIWJATRVILX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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